6E-Heneicosen-11-one
Description
6E-Heneicosen-11-one is a long-chain unsaturated ketone with the molecular formula C₂₁H₄₀O and a molecular weight of 308.31 g/mol . It belongs to the class of oxygenated hydrocarbons and is characterized by a 21-carbon backbone with a trans (E)-configured double bond at the 6th position and a ketone functional group at the 11th carbon. The compound is structurally related to pheromones and lipid-derived signaling molecules, though its biological roles remain underexplored in the available literature .
Properties
CAS No. |
54844-66-5 |
|---|---|
Molecular Formula |
C21H40O |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(E)-henicos-6-en-11-one |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-20H2,1-2H3/b13-11+ |
InChI Key |
YLNMHCDVFVPONQ-ACCUITESSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)CCC/C=C/CCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6E-Heneicosen-11-one typically involves organic synthesis techniques. One common method includes the use of alkenes and ketones as starting materials, followed by a series of reactions such as hydrogenation and oxidation to achieve the desired structure . Industrial production methods often involve the extraction and purification of the compound from natural sources, such as the pheromone glands of insects . The synthetic routes and reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6E-Heneicosen-11-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the ketone group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6E-Heneicosen-11-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: The compound is studied for its role as a pheromone in insect behavior and communication.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of insect repellents and attractants.
Mechanism of Action
The mechanism of action of 6E-Heneicosen-11-one involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a series of molecular events that lead to changes in insect behavior, such as attraction or repulsion . The molecular targets and pathways involved in this process are the subject of ongoing research, with a focus on understanding the specificity and sensitivity of the compound’s effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural differences between 6E-Heneicosen-11-one and analogous compounds:
Key Observations :
- Chain Length : Reducing the carbon backbone by one (e.g., 6Z-Eicosen-11-one with C₂₀ vs. C₂₁ in 6E-Heneicosen-11-one) decreases molecular weight by ~14 g/mol .
- Double Bond Configuration : The E-isomer (6E) likely exhibits higher rigidity and a distinct spatial orientation compared to the Z-isomer (6Z), influencing interactions in biological systems or material applications .
- Unsaturation : Dienic analogs (e.g., 6Z,9E-Heneicosadien-11-one) have reduced saturation, increasing polarity and reactivity toward oxidation or electrophilic additions .
Physicochemical and Functional Differences
While quantitative data (e.g., boiling points, logP) are absent in the provided evidence, inferences can be made:
- Polarity : The ketone group at C11 contributes to moderate polarity, but extended alkyl chains dominate, rendering these compounds hydrophobic. Methyl-substituted variants (e.g., Z-5-Methyl-6-heneicosen-11-one) may exhibit slightly higher lipophilicity .
- Stereochemical Effects : The E-configuration in 6E-Heneicosen-11-one likely results in a straighter molecular geometry compared to the bent Z-isomer, affecting packing in crystalline phases or lipid membranes .
- Synthetic Accessibility : Compounds with fewer double bonds (e.g., 6E-Heneicosen-11-one vs. dienic analogs) may be easier to synthesize with controlled stereochemistry, as dienes require precise conditions to avoid isomerization .
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